molecular formula C18H17N3O2S B2720552 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide CAS No. 896027-07-9

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide

Cat. No.: B2720552
CAS No.: 896027-07-9
M. Wt: 339.41
InChI Key: RPVTXKJGSSSJEB-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide is a small molecule that has garnered significant interest in scientific research due to its potential applications in various fields, including cancer therapy. This compound is known for its unique structure, which includes an oxadiazole ring and a methylsulfanylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide typically involves the formation of the oxadiazole ring followed by the attachment of the methylsulfanylbenzamide group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions with appropriate reagents yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-proliferative activities.

    Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of sensors and other analytical tools due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. In cancer therapy, it is believed to induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting angiogenesis. The exact molecular targets and pathways are still under investigation, but studies suggest involvement of key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the oxadiazole ring.

    N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide: Contains a pyrazole ring instead of an oxadiazole ring.

Uniqueness

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide is unique due to its combination of the oxadiazole ring and the methylsulfanylbenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-4-9-15(12(2)10-11)17-20-21-18(23-17)19-16(22)13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVTXKJGSSSJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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